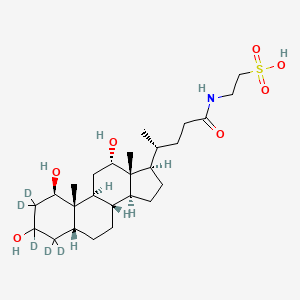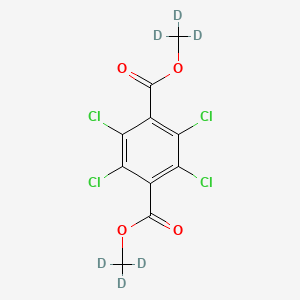
H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-NH2 is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The structure of this peptide includes two naphthylalanine (2Nal) residues, which contribute to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (2Nal) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (Cys) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (Tyr, D-Trp, Lys, Val, Cys, 2Nal).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers can be used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Análisis De Reacciones Químicas
Types of Reactions
H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can be used for oxidation.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired modification.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of the free thiol groups.
Substitution: Modified peptides with altered side chains.
Aplicaciones Científicas De Investigación
H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-NH2 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and signaling pathways.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-NH2 depends on its specific application. In a biological context, it may interact with receptors or enzymes, modulating their activity. The presence of naphthylalanine residues can enhance binding affinity and specificity. The peptide may also form disulfide bonds, influencing its three-dimensional structure and function.
Comparación Con Compuestos Similares
Similar Compounds
H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-OH: Similar structure but with a carboxyl group instead of an amide at the C-terminus.
H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-OMe: Contains a methoxy group at the C-terminus.
H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-OEt: Contains an ethoxy group at the C-terminus.
Uniqueness
H-D-2Nal-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-2Nal-NH2 is unique due to its specific sequence and the presence of two naphthylalanine residues. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C63H73N11O9S2 |
|---|---|
Peso molecular |
1192.5 g/mol |
Nombre IUPAC |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C63H73N11O9S2/c1-36(2)55-63(83)73-54(61(81)69-50(56(66)76)31-39-19-23-41-12-4-6-14-43(41)28-39)35-85-84-34-53(72-57(77)47(65)29-38-18-22-40-11-3-5-13-42(40)27-38)62(82)70-51(30-37-20-24-45(75)25-21-37)59(79)71-52(32-44-33-67-48-16-8-7-15-46(44)48)60(80)68-49(58(78)74-55)17-9-10-26-64/h3-8,11-16,18-25,27-28,33,36,47,49-55,67,75H,9-10,17,26,29-32,34-35,64-65H2,1-2H3,(H2,66,76)(H,68,80)(H,69,81)(H,70,82)(H,71,79)(H,72,77)(H,73,83)(H,74,78)/t47-,49+,50+,51+,52-,53+,54+,55+/m1/s1 |
Clave InChI |
WASLGBPOQJKRMS-LOKSMTFNSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)C(=O)N[C@@H](CC7=CC8=CC=CC=C8C=C7)C(=O)N |
SMILES canónico |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(CC7=CC8=CC=CC=C8C=C7)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



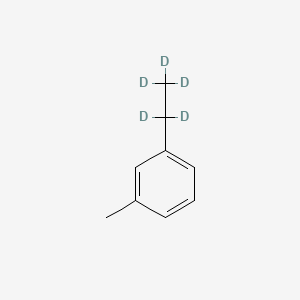
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)

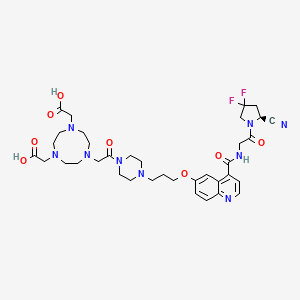
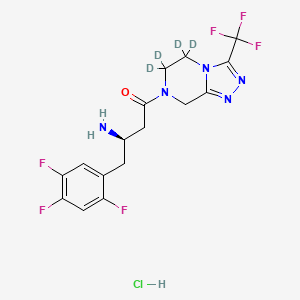
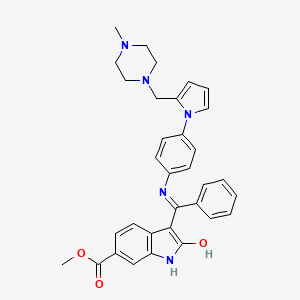
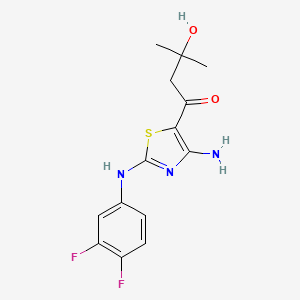
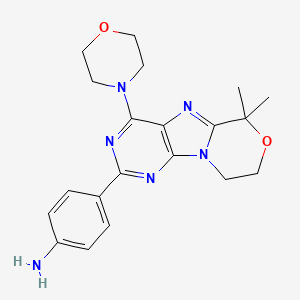

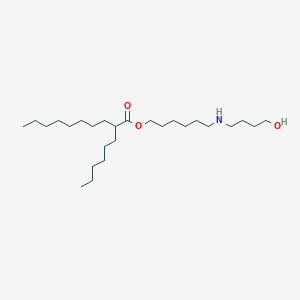
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
